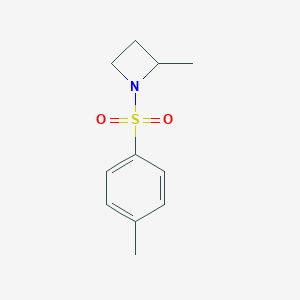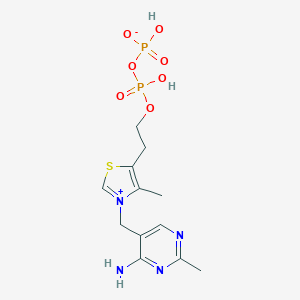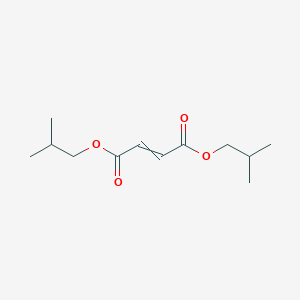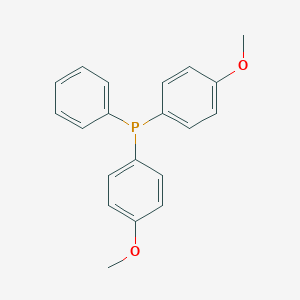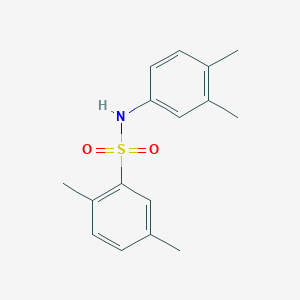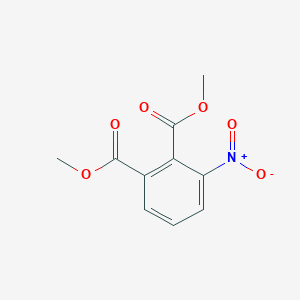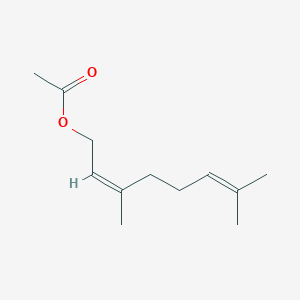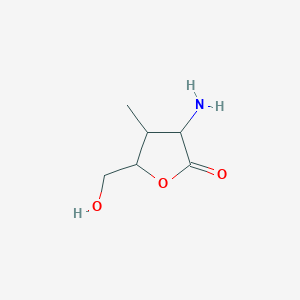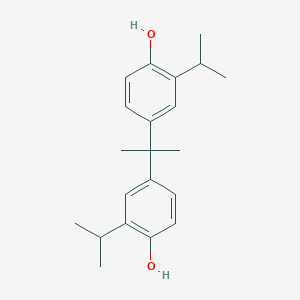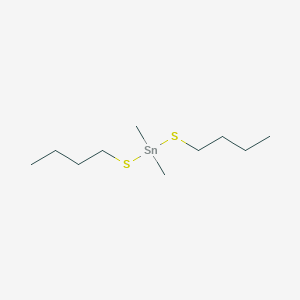
Stannane, bis(butylthio)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, bis(butylthio)dimethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as organic synthesis, catalysis, and material science. This compound has a unique molecular structure that makes it an interesting subject for research.
Applications De Recherche Scientifique
Stannane, bis(butylthio)dimethyl- has been used in various scientific research applications. It has been used as a reducing agent in organic synthesis reactions, as a catalyst in the formation of carbon-carbon bonds, and as a precursor for the synthesis of other organometallic compounds. Additionally, stannane, bis(butylthio)dimethyl- has been used in material science applications such as the synthesis of nanoparticles and the preparation of thin films.
Mécanisme D'action
The mechanism of action of stannane, bis(butylthio)dimethyl- is not fully understood. However, it is believed that the compound acts as a reducing agent by donating electrons to other molecules. This reaction leads to the formation of new chemical bonds and the reduction of other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of stannane, bis(butylthio)dimethyl-. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using stannane, bis(butylthio)dimethyl- in lab experiments is its ability to act as a reducing agent in organic synthesis reactions. Additionally, the compound is relatively easy to synthesize and has a low toxicity. However, one limitation of using stannane, bis(butylthio)dimethyl- is that it can be unstable and reactive, which can make it difficult to handle in lab experiments.
Orientations Futures
There are several future directions for research on stannane, bis(butylthio)dimethyl-. One area of interest is the development of new synthesis methods for the compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of stannane, bis(butylthio)dimethyl- and its potential applications in catalysis and material science. Finally, the use of stannane, bis(butylthio)dimethyl- in biomedical applications such as drug delivery systems and imaging agents is an area of growing interest.
Méthodes De Synthèse
Stannane, bis(butylthio)dimethyl- can be synthesized through the reaction of dimethylbutylthiostannane with a reducing agent such as lithium aluminum hydride or sodium borohydride. This reaction produces stannane, bis(butylthio)dimethyl- as a white solid with a melting point of 54-56°C.
Propriétés
Numéro CAS |
1000-40-4 |
|---|---|
Nom du produit |
Stannane, bis(butylthio)dimethyl- |
Formule moléculaire |
C10H24S2Sn |
Poids moléculaire |
327.1 g/mol |
Nom IUPAC |
bis(butylsulfanyl)-dimethylstannane |
InChI |
InChI=1S/2C4H10S.2CH3.Sn/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
AZQSJLSJRUNLBI-UHFFFAOYSA-L |
SMILES |
CCCCS[Sn](C)(C)SCCCC |
SMILES canonique |
CCCC[S-].CCCC[S-].C[Sn+2]C |
Autres numéros CAS |
1000-40-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



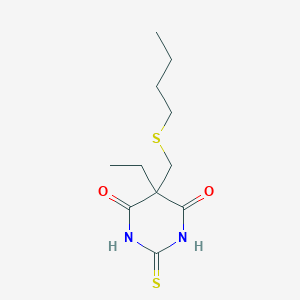
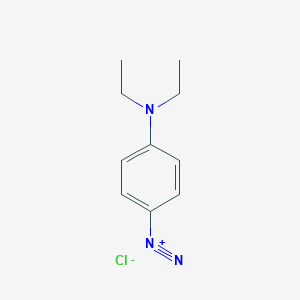
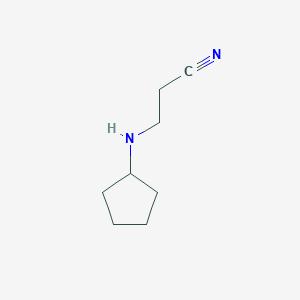
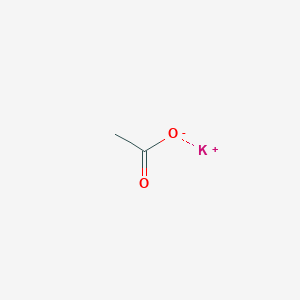
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
